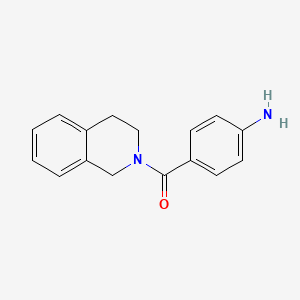

(4-aminophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone

説明

(4-Aminophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone is a synthetic compound featuring a dihydroisoquinoline scaffold linked to a 4-aminophenyl group via a methanone bridge. This structural motif is prevalent in medicinal chemistry due to its versatility in targeting neurological and oncological pathways.

特性

IUPAC Name |

(4-aminophenyl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O/c17-15-7-5-13(6-8-15)16(19)18-10-9-12-3-1-2-4-14(12)11-18/h1-8H,9-11,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NATOIMZOTSZUKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (4-aminophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone typically involves multi-step organic reactions. One common method includes the condensation of 4-aminobenzaldehyde with 3,4-dihydroisoquinoline in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then subjected to further reactions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

化学反応の分析

Types of Reactions

(4-aminophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated or nitro-substituted derivatives.

科学的研究の応用

(4-aminophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone has found applications in various fields of scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials with specific electronic or optical properties.

作用機序

The mechanism of action of (4-aminophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The aminophenyl group can form hydrogen bonds with active site residues, while the dihydroisoquinolinyl group can engage in hydrophobic interactions. These interactions can lead to changes in the conformation and activity of the target molecules, resulting in the observed biological effects.

類似化合物との比較

Substituent Effects on Pharmacological Activity

Key structural analogs differ in substituents on the phenyl ring and dihydroisoquinoline moiety, which significantly influence target selectivity and potency:

Key Findings :

- Electron-Withdrawing Groups (e.g., Cl) : Enhance NMDA receptor binding (CIQ, Compound 156) by optimizing hydrophobic interactions in receptor pockets .

- Amino Groups (4-Aminophenyl): May improve solubility and enable hydrogen bonding, but direct activity data for the target compound remains unexplored.

- Bulkier Substituents (e.g., 3,4-Dimethoxy) : Increase cytotoxicity (TQ9) by promoting autophagy in cancer cells .

Physicochemical Properties

Comparative physicochemical data highlight trade-offs between lipophilicity and bioavailability:

Insights :

- The 4-aminophenyl derivative’s lower logP (~2.5 vs. 3.55 for chloro analog) suggests improved aqueous solubility, critical for CNS penetration .

- Higher logSw values correlate with better solubility, but all analogs remain poorly soluble, necessitating formulation optimization.

生物活性

(4-aminophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone, a compound with the CAS number 954254-18-3, belongs to the class of isoquinoline derivatives. This compound exhibits diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article delves into its biological activity, potential therapeutic applications, and mechanisms of action, supported by data tables and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C16H16N2O |

| Molecular Weight | 252.31 g/mol |

| IUPAC Name | (4-aminophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone |

| InChI Key | HDPFTSHHCXRBFF-UHFFFAOYSA-N |

The biological activity of (4-aminophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone is primarily attributed to its interaction with various molecular targets in biological systems. The compound's aminophenyl group can form hydrogen bonds with active site residues of enzymes and receptors, while the dihydroisoquinolinyl group engages in hydrophobic interactions. These interactions may modulate enzyme activities or receptor functions, leading to various pharmacological effects.

Antifungal Activity

Recent studies have demonstrated that compounds similar to (4-aminophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone exhibit significant antifungal properties. A study evaluated various isoquinoline derivatives against seven phytopathogenic fungi, revealing that many derivatives had linear growth inhibitory rates exceeding 70% at a concentration of 50 μg/mL.

| Compound | Linear Growth Inhibition (%) |

|---|---|

| 1 | 56.8 |

| 2 | 78.4 |

| 3 | 66.4 |

| 4 | 78.4 |

Among these, compound 2 showed the highest antifungal activity against Alternaria alternata and Fusarium oxysporum, indicating that structural modifications can enhance bioactivity .

Anticancer Activity

The compound is also being explored for its potential anticancer properties. Research indicates that isoquinoline derivatives can inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. For instance, compounds with similar structures have shown effectiveness in inhibiting tumor growth in xenograft models .

Case Studies

- Antifungal Efficacy : A study highlighted the antifungal efficacy of several isoquinoline derivatives, where (4-aminophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone was tested alongside known antifungals like sanguinarine and chelerythrine. The results indicated that some derivatives exhibited superior activity compared to these established drugs .

- Anticancer Properties : In vitro studies have shown that isoquinoline derivatives can modulate pathways related to cancer cell survival and proliferation. For example, a derivative structurally related to (4-aminophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone was found to inhibit the PD-1/PD-L1 pathway, enhancing immune response against cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。